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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-indole

Cat. No.: B1588964 Get Quote

Meridianins are a family of brominated 3-(2-aminopyrimidine)-indoles originally isolated from

the marine tunicate Aplidium meridianum.[7][8] These natural products have garnered

significant attention for their ability to inhibit a variety of protein kinases implicated in cancer

and neurodegenerative diseases like Alzheimer's.[3][7] The natural meridianins (A-G) feature

bromine and hydroxyl substitutions at various positions on the indole ring, providing a natural

library to study the impact of these modifications.[9]

Structure-Activity Relationships (SAR): The Critical Role
of Halogen Placement
The inhibitory potency and selectivity of meridianin derivatives are profoundly influenced by the

position of the halogen atom on the indole nucleus. Synthetic efforts to create a diverse library

of analogues have revealed clear SAR trends.[9]

A key finding is that substitution at the C-6 and C-7 positions of the indole ring with a bromine

atom confers potent and selective inhibition of DYRK1A (Dual-specificity tyrosine-

phosphorylation-regulated kinase 1A) and CLK1 (CDC-like kinase 1).[9] These kinases are

involved in regulating alternative mRNA splicing and are implicated in the pathology of

Alzheimer's disease.[9][10] In contrast, bromo-substitution at the C-4 and C-5 positions results

in significantly less active compounds against these targets.[9]

For instance, 6- and 7-bromo derivatives have demonstrated IC₅₀ values in the nanomolar

range for DYRK1A and CLK1, with over 45-fold selectivity against other tested kinases.[9] This
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highlights a crucial insight for medicinal chemists: the topology of the kinase ATP-binding site

has specific pockets that can be favorably exploited by strategically placed halogen atoms.

Comparative Inhibitory Activity of Halogenated
Indoles
To provide a clear and objective comparison, the following table summarizes the half-maximal

inhibitory concentrations (IC₅₀) of various halogenated indoles against a panel of disease-

relevant kinases. This data, synthesized from multiple studies, illustrates the impact of

halogenation patterns on potency and selectivity.
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Compound/Derivati
ve

Target Kinase IC₅₀ (µM)
Key Structural
Feature(s)

Meridianin Analogues

7-Bromo-5-iodo-

meridianin derivative

(Cpd 34)[9]

DYRK1A 0.034

7-Bromo and 5-iodo

substitution on

pyrimidine

CLK1 0.032

6-Bromo-5-iodo-

meridianin derivative

(Cpd 33)[9]

DYRK1A 0.068

6-Bromo and 5-iodo

substitution on

pyrimidine

CLK1 0.065

CDK5/p25 0.46

Meridianin B[3] GSK-3β Potent
4-OH, 6-Bromo

substitution

Meridianin E[7] CDK1 Potent
4-OH, 7-Bromo

substitution

CDK5 Potent

Other Synthetic

Halogenated Indoles

KH-CB19[5][10][11] CLK1 Potent
Dichloroindolyl

enaminonitrile

DYRK1A Potent

Binds via non-ATP

mimetic mode, forms

halogen bond[5]

10-Iodo-indolo[3,2-

c]quinoline (Cpd 5j)

[12]

DYRK1A 0.015

Fused ring system

with iodine

substitution
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DYRK1B 1.3

High selectivity over

the closely related

DYRK1B isoform

This table represents a selection of data to illustrate key comparative points. For a

comprehensive list, please refer to the cited literature.

Mechanism of Action: Beyond Simple ATP
Competition
Most indole-based inhibitors function by competing with ATP for binding to the kinase active

site. The indole core mimics the adenine ring of ATP, while substitutions on the indole and other

parts of the scaffold explore adjacent pockets to enhance affinity and selectivity.

Caption: ATP-Competitive Kinase Inhibition by Halogenated Indoles.

However, the role of halogens can be more sophisticated. In the case of the CLK inhibitor KH-

CB19, crystallographic studies revealed that a chlorine atom on the indole ring forms a halogen

bond with the main chain carbonyl of a glutamate residue in the kinase hinge region.[5] This

interaction is crucial for its potent and specific binding, which occurs in a non-ATP mimetic

fashion.[5][11] This exemplifies an advanced mechanism where halogenation provides a

specific, directional interaction that can be exploited to achieve high selectivity.

Impact on Cellular Signaling: The GSK-3β Pathway
Glycogen Synthase Kinase 3β (GSK-3β) is a key target in Alzheimer's disease and major

depressive disorder.[13][14][15] Its hyperactivation contributes to the hyperphosphorylation of

tau protein, a hallmark of Alzheimer's.[15] Certain meridianins are potent GSK-3β inhibitors.[3]

[13] By blocking GSK-3β, these compounds can prevent downstream pathological events.
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Caption: Inhibition of the GSK-3β pathway by Meridianins.

Experimental Protocols for Evaluating Halogenated
Indole Inhibitors
To ensure scientific integrity and reproducibility, robust experimental protocols are essential.

Below are detailed, field-proven methodologies for assessing the kinase inhibitory activity of

novel compounds.

Protocol 1: In Vitro Kinase Activity Assay
(Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of an inhibitor by

measuring the amount of ADP produced in a kinase reaction, which is directly proportional to

kinase activity.[16]
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Principle: The ADP-Glo™ Kinase Assay (Promega) is a two-step process. First, the kinase

reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction

and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the

generated ADP back into ATP, which is then used by luciferase to generate a light signal. Less

ADP produced (due to inhibition) results in a lower luminescent signal.

Materials:

Kinase of interest (e.g., DYRK1A, GSK-3β)

Kinase-specific substrate peptide

ATP solution

Test compound (Halogenated Indole) and Staurosporine (positive control)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit

White, opaque 384-well assay plates

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of the test indole in 100% DMSO.

Create a 10-point, 3-fold serial dilution series in DMSO.

Assay Plate Setup: Add 1 µL of each compound dilution (or DMSO for 0% inhibition and

Staurosporine for 100% inhibition controls) to the wells of a 384-well plate.

Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2 µL of the

kinase solution to each well.

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to

allow the inhibitor to bind to the kinase.
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Initiate Kinase Reaction: Prepare a reaction mixture containing the substrate and ATP in

Kinase Assay Buffer. Add 2 µL of this mixture to each well to start the reaction.

Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes. The optimal time

may vary depending on the kinase.

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40

minutes at room temperature.

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate

for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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In Vitro Kinase Assay Workflow

Start

1. Dispense Compound/
Control (1µL) into Plate

2. Add Kinase
Solution (2µL)

3. Pre-incubate
(15 min, RT)

4. Add Substrate/ATP
Mixture (2µL)

5. Kinase Reaction
(60 min, 30°C)

6. Add ADP-Glo™
Reagent (5µL)

7. ATP Depletion
(40 min, RT)

8. Add Kinase Detection
Reagent (10µL)

9. Signal Generation
(30 min, RT)
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Caption: Workflow for a Luminescence-Based In Vitro Kinase Assay.
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Protocol 2: Cell-Based Phosphorylation Assay
This protocol measures the ability of an inhibitor to block the activity of a specific kinase within

a cellular context by quantifying the phosphorylation of a known downstream substrate.[17][18]

Principle: Cells are treated with the halogenated indole inhibitor. After treatment, cells are

lysed, and the phosphorylation level of a specific substrate is measured, typically using an

ELISA-based method or Western Blotting. A reduction in the phosphorylated substrate signal

indicates successful target engagement and inhibition by the compound.

Materials:

Human cell line expressing the target kinase (e.g., SH-SY5Y for GSK-3β).[19]

Cell culture medium and supplements.

Test compound (Halogenated Indole).

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Phospho-specific primary antibody (e.g., anti-phospho-Tau) and a total protein primary

antibody (e.g., anti-total-Tau).

HRP-conjugated secondary antibody.

BCA Protein Assay Kit.

SDS-PAGE and Western Blotting equipment and reagents.

Chemiluminescence detection system.

Procedure:

Cell Culture: Plate cells in a 6-well plate and grow to 70-80% confluency.

Compound Treatment: Treat the cells with increasing concentrations of the test indole (e.g.,

0.01, 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
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Cell Lysis: Wash the cells with ice-cold PBS. Add 100 µL of ice-cold Lysis Buffer to each well,

scrape the cells, and collect the lysate.

Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the

supernatant.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

Protein Assay Kit.

SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli sample buffer, and

boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run to

separate proteins by size.

Western Blot: Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detection: Add chemiluminescent substrate and visualize the bands using a detection

system.

Analysis: Quantify the band intensity. Normalize the phospho-protein signal to the total

protein signal (from a separate blot or by stripping and re-probing the same membrane) to

determine the percent inhibition of substrate phosphorylation at each compound

concentration.

Conclusion and Future Directions
Halogenated indoles, particularly derivatives of marine natural products like the meridianins,

represent a highly valuable class of kinase inhibitors. The strategic placement of halogen

atoms on the indole scaffold is a proven method for enhancing potency and achieving

remarkable selectivity for key therapeutic targets such as DYRK1A, CLK1, and GSK-3β. The
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ability of halogens to form specific, stabilizing bonds within the ATP-binding pocket offers a

sophisticated tool for rational drug design, moving beyond simple steric and hydrophobic

interactions.

The experimental protocols provided herein offer a robust framework for researchers to screen,

characterize, and compare novel halogenated indole inhibitors. Future work should focus on

expanding the diversity of halogenation patterns, exploring less common halogens like fluorine,

and performing comprehensive kinome-wide profiling to fully understand the selectivity of these

compounds.[20][21] By combining insightful medicinal chemistry with rigorous biological

evaluation, the therapeutic potential of halogenated indoles can be fully realized, paving the

way for new treatments for cancer, neurodegenerative disorders, and other diseases driven by

aberrant kinase signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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